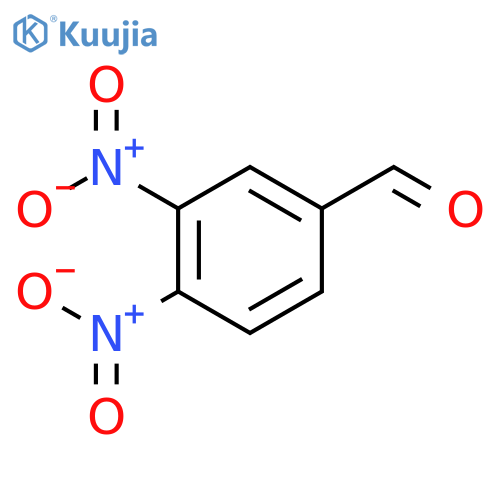Cas no 35998-98-2 (3,4-Dinitrobenzaldehyde)

3,4-Dinitrobenzaldehyde structure
商品名:3,4-Dinitrobenzaldehyde
3,4-Dinitrobenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3,4-Dinitrobenzaldehyde
- 3,4-Dinitroanilin
- 3,4-Dinitro-anilin
- 3,4-dinitro-aniline
- 3,4-Dinitro-benzaldehyd
- 3,4-dinitro-benzaldehyde
- 3,4-dinitrobenzenamine
- 3,4-dinitrophenylamine
- 551201_ALDRICH
- AC1L38FW
- Benzenamine, 3,4-dinitro-
- PubChem23865
- AKOS024456128
- HH-0707
- CS-0317963
- 35998-98-2
- SCHEMBL1466944
- DB-365726
- HWEAXMDJIUCDRB-UHFFFAOYSA-N
- MFCD00845054
- AG-690/09788004
-
- MDL: MFCD00845054
- インチ: InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H
- InChIKey: HWEAXMDJIUCDRB-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 196.01202
- どういたいしつりょう: 196.012
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- PSA: 103.35
3,4-Dinitrobenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D680103-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 500mg |
$873.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102018-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | >97% | 500mg |
4241CNY | 2021-05-07 | |
| A2B Chem LLC | AF72030-5mg |
3,4-Dinitro-benzaldehyde |
35998-98-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AF72030-10mg |
3,4-Dinitro-benzaldehyde |
35998-98-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AF72030-5g |
3,4-Dinitro-benzaldehyde |
35998-98-2 | 5g |
$992.00 | 2024-04-20 | ||
| abcr | AB582630-500mg |
3,4-Dinitrobenzaldehyde; . |
35998-98-2 | 500mg |
€215.40 | 2024-08-02 | ||
| abcr | AB582630-1g |
3,4-Dinitrobenzaldehyde; . |
35998-98-2 | 1g |
€315.00 | 2024-08-02 | ||
| TRC | D680103-100mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 100mg |
$190.00 | 2023-05-18 | ||
| Apollo Scientific | OR303581-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | 500mg |
£147.00 | 2024-12-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102018-500mg |
3,4-Dinitrobenzaldehyde |
35998-98-2 | >97% | 500mg |
4241.0CNY | 2021-07-13 |
3,4-Dinitrobenzaldehyde 関連文献
-
1. NotesC. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137
35998-98-2 (3,4-Dinitrobenzaldehyde) 関連製品
- 51818-99-6(4-Amino-3-nitrobenzaldehyde)
- 99-61-6(3-Nitrobenzaldehyde)
- 97271-97-1(2-Amino-3-nitro-benzaldehyde)
- 107757-06-2(3-Methyl-5-nitrobenzaldehyde)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:35998-98-2)3,4-Dinitrobenzaldehyde

清らかである:99%/99%
はかる:1g/5g
価格 ($):187/752